molecular formula C8H12O3 B1604960 2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy- CAS No. 60249-14-1

2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-

Cat. No. B1604960
CAS RN: 60249-14-1
M. Wt: 156.18 g/mol
InChI Key: VYWBYISNYZSJLL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).


Scientific Research Applications

Diversity-Oriented Synthesis and Biological Screening

Researchers have synthesized a variety of tetrahydropyran derivatives, including those related to "2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-", through oxidative carbon-hydrogen bond activation reactions. These compounds, further functionalized via click chemistry, contribute to a diverse library for biological target screening, showcasing the potential of 2H-pyran derivatives in drug discovery and development (Zaware et al., 2011).

Corrosion Inhibition for Mild Steel

Pyran derivatives have demonstrated significant effectiveness as corrosion inhibitors for mild steel in acidic environments. Their efficiency improves with concentration, indicating their potential in industrial applications to protect metals from corrosion (Saranya et al., 2020).

Biomimetic Syntheses of Polyketide Aromatics

The use of methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones in biomimetic cyclization reactions to produce polyketide aromatic systems is another notable application. This approach demonstrates the versatility of pyran derivatives in synthesizing complex organic molecules (Griffin et al., 1984).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.


Future Directions

This involves discussing potential applications of the compound and areas for future research.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, not all of this information may be available. It’s always a good idea to consult primary literature sources or databases for the most accurate and up-to-date information.


properties

IUPAC Name

6-ethyl-2-methoxy-2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-7-6(9)4-5-8(10-2)11-7/h4-5,7-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWBYISNYZSJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)C=CC(O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318415
Record name 2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-

CAS RN

60249-14-1
Record name NSC330492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 14.2 g quantity of 2-ethyl-6-hydroxy-3-oxo-3,6-dihydro-2H-pyran and 50 g of methyl orthoformate are reacted in the presence of 10 g of magnesium sulfate under reflux for 24 hours. After the reaction, the mixture is filtered to remove the magnesium sulfate, and the filtrate is concentrated in vacuum to remove the excess methyl orthoformate. The residue is poured into 50 ml of water, the mixture is extracted with ether, and the ethereal layer is washed with a sodium carbonate solution and dried over magnesium sulfate. The dried mass is distilled to remove the ether, and the residue is further distilled at a reduced pressure of 12 mm Hg to give 13.4 g of 2-ethyl-6-methoxy-3-oxo-3,6-dihydro-2H-pyran as a yellow liquid fraction at 85° to 90° C in a yield of 86%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-
Reactant of Route 2
2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-
Reactant of Route 3
2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-
Reactant of Route 4
2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-
Reactant of Route 5
2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-
Reactant of Route 6
2H-Pyran-3(6H)-one, 2-ethyl-6-methoxy-

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